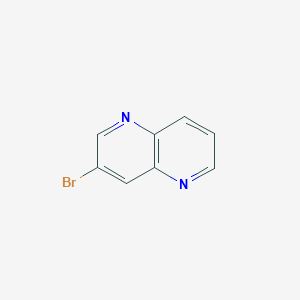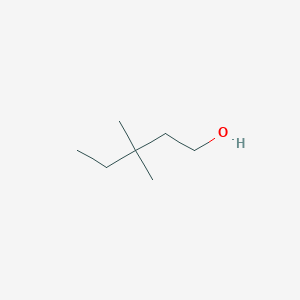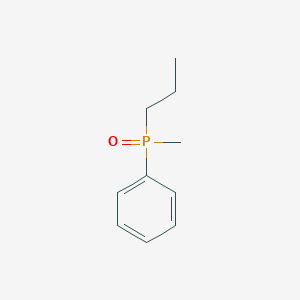
(+)-Methylphenylpropylphosphine oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-Methylphenylpropylphosphine oxide, also known as MPPO, is a chiral organophosphorus compound that has gained significant attention in scientific research. It is a versatile compound that has been used in various fields, including analytical chemistry, drug discovery, and environmental remediation.
Wirkmechanismus
The mechanism of action of (+)-Methylphenylpropylphosphine oxide is not fully understood, but it is believed to involve the formation of a stable complex with the target molecule. The chiral nature of (+)-Methylphenylpropylphosphine oxide allows it to selectively bind to one enantiomer of a chiral molecule, which can be used to separate and analyze the enantiomers. In drug discovery, (+)-Methylphenylpropylphosphine oxide can act as a ligand by binding to the target protein and modulating its activity. In environmental remediation, (+)-Methylphenylpropylphosphine oxide can bind to the toxic substance and remove it from the environment.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of (+)-Methylphenylpropylphosphine oxide are not well studied. However, some studies have shown that (+)-Methylphenylpropylphosphine oxide has low toxicity and does not cause significant adverse effects. In drug discovery, (+)-Methylphenylpropylphosphine oxide has been shown to have antiviral and anticancer activity, but more studies are needed to understand the mechanism of action and potential side effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of (+)-Methylphenylpropylphosphine oxide for lab experiments include its chiral nature, which allows for the separation and analysis of enantiomers, and its versatility, which allows it to be used in various fields. The limitations of (+)-Methylphenylpropylphosphine oxide include its low solubility in water, which can affect its effectiveness in some applications, and its high cost, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the use of (+)-Methylphenylpropylphosphine oxide in scientific research. One direction is the development of new methods for the synthesis of (+)-Methylphenylpropylphosphine oxide with higher yield and purity. Another direction is the exploration of new applications for (+)-Methylphenylpropylphosphine oxide, such as its use in catalysis and material science. Additionally, more studies are needed to understand the biochemical and physiological effects of (+)-Methylphenylpropylphosphine oxide and its potential as a drug candidate. Finally, the development of new derivatives of (+)-Methylphenylpropylphosphine oxide with improved properties and effectiveness can open up new avenues for research and application.
Synthesemethoden
(+)-Methylphenylpropylphosphine oxide can be synthesized using different methods, including the reaction of methylphenylpropylamine with phosphorus oxychloride, followed by hydrolysis. Another method involves the reaction of 2-phenylpropanal with chlorodiphenylphosphine, followed by reduction with lithium aluminum hydride. The yield of (+)-Methylphenylpropylphosphine oxide can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Wissenschaftliche Forschungsanwendungen
(+)-Methylphenylpropylphosphine oxide has been used in various scientific research applications, including the separation and detection of chiral compounds, the development of new drugs, and the removal of toxic substances from the environment. In analytical chemistry, (+)-Methylphenylpropylphosphine oxide has been used as a chiral selector in chromatography to separate enantiomers of different compounds. In drug discovery, (+)-Methylphenylpropylphosphine oxide has been used as a ligand in the design of new drugs, such as antiviral and anticancer agents. In environmental remediation, (+)-Methylphenylpropylphosphine oxide has been used to remove toxic substances, such as heavy metals and pesticides, from contaminated water and soil.
Eigenschaften
CAS-Nummer |
17170-48-8 |
|---|---|
Produktname |
(+)-Methylphenylpropylphosphine oxide |
Molekularformel |
C10H15OP |
Molekulargewicht |
182.2 g/mol |
IUPAC-Name |
[methyl(propyl)phosphoryl]benzene |
InChI |
InChI=1S/C10H15OP/c1-3-9-12(2,11)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3 |
InChI-Schlüssel |
JRHQTDWRDBIQFC-UHFFFAOYSA-N |
SMILES |
CCCP(=O)(C)C1=CC=CC=C1 |
Kanonische SMILES |
CCCP(=O)(C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



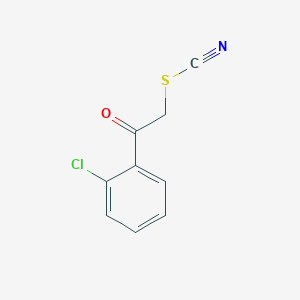
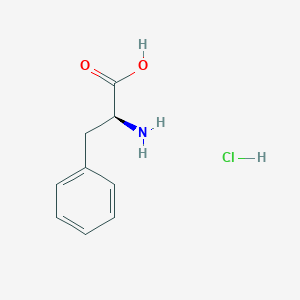


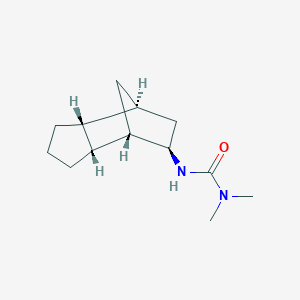
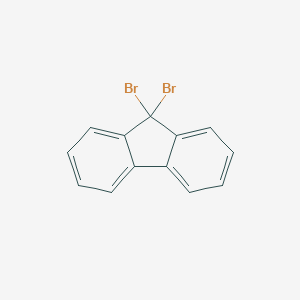
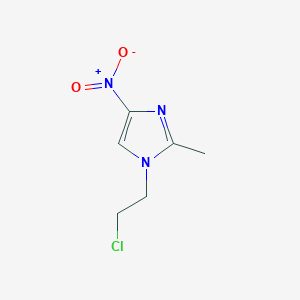

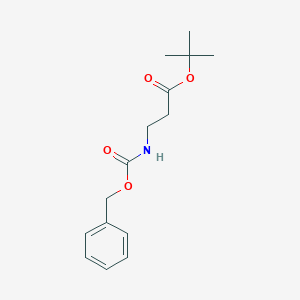
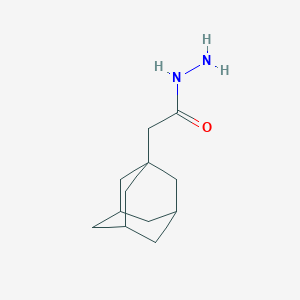

![2-[2-(Methylsulfanyl)ethyl]-1,3-dioxolane](/img/structure/B97389.png)
